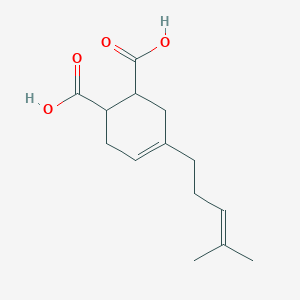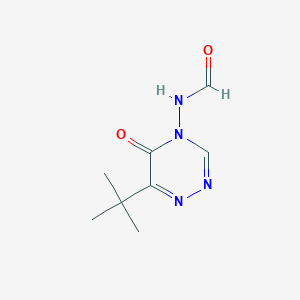
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Formylation: The formamide group can be introduced through formylation reactions using formic acid derivatives or formamide itself.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-tert-Butyl-1,2,4-triazin-5-one: A related triazine compound with similar structural features.
N-Formyl-1,2,4-triazine: Another triazine derivative with a formamide group.
tert-Butyl-1,2,4-triazine: A simpler triazine compound with a tert-butyl group.
Propriétés
Numéro CAS |
106131-71-9 |
|---|---|
Formule moléculaire |
C8H12N4O2 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-(6-tert-butyl-5-oxo-1,2,4-triazin-4-yl)formamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)6-7(14)12(10-5-13)4-9-11-6/h4-5H,1-3H3,(H,10,13) |
Clé InChI |
VJQIANUCQNTHMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=CN(C1=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


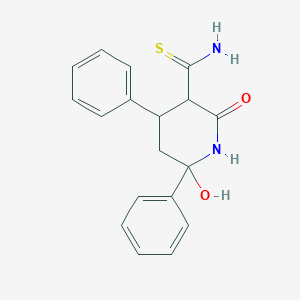
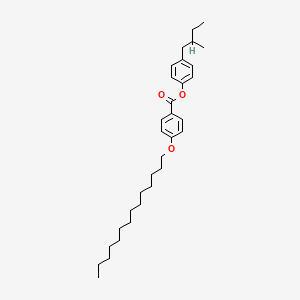
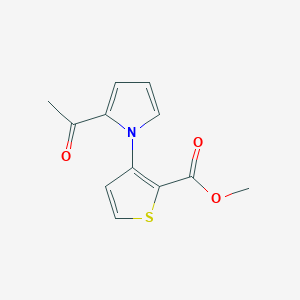
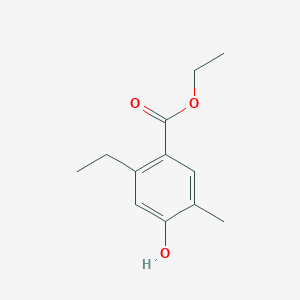
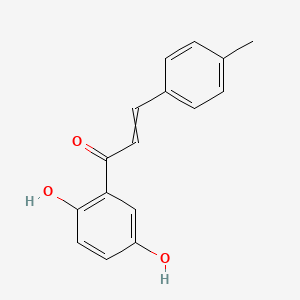
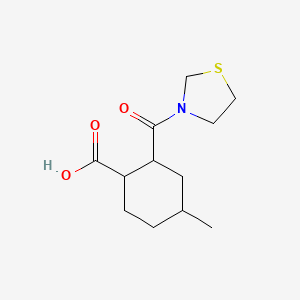


![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
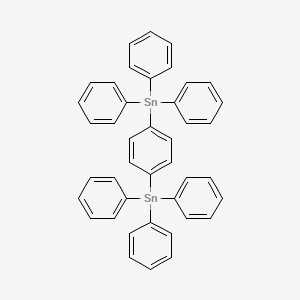

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
